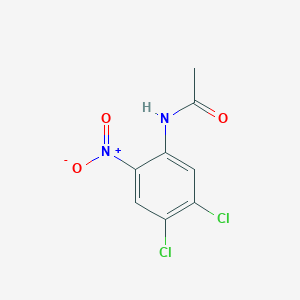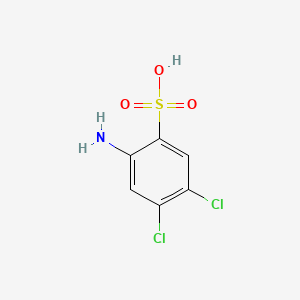
4-氨基-3-溴苯甲酸乙酯
概述
描述
Ethyl 4-amino-3-bromobenzoate is an organic compound with the molecular formula C₉H₁₀BrNO₂. It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the amino and bromine substituents are located on the benzene ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
科学研究应用
Ethyl 4-amino-3-bromobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its functional groups.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary targets of Ethyl 4-amino-3-bromobenzoate are currently unknown. This compound is a derivative of benzoic acid, which is often used in the synthesis of various pharmaceuticals . .
Mode of Action
The mode of action of Ethyl 4-amino-3-bromobenzoate is not well-studied. As a derivative of benzoic acid, it may share some of the properties of its parent compound. Benzoic acid derivatives are often used in the synthesis of pharmaceuticals due to their ability to form stable covalent bonds with various biological targets . .
Biochemical Pathways
The biochemical pathways affected by Ethyl 4-amino-3-bromobenzoate are not well-documented. Given its structural similarity to benzoic acid, it may be involved in similar biochemical pathways. Benzoic acid and its derivatives are often involved in the synthesis of larger, more complex molecules in pharmaceutical applications . .
Pharmacokinetics
It is known that benzoic acid derivatives are generally well-absorbed and can be distributed throughout the body
Result of Action
The molecular and cellular effects of Ethyl 4-amino-3-bromobenzoate are not well-documented. As a derivative of benzoic acid, it may share some of the properties of its parent compound. Benzoic acid derivatives are often used in the synthesis of pharmaceuticals due to their ability to form stable covalent bonds with various biological targets . .
生化分析
Biochemical Properties
Ethyl 4-amino-3-bromobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to produce 4-amino-3-bromobenzoic acid and ethanol . This interaction is crucial in the metabolism and detoxification processes within cells.
Cellular Effects
Ethyl 4-amino-3-bromobenzoate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain signaling pathways by binding to specific receptors or enzymes, leading to altered gene expression and metabolic changes . These effects can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of ethyl 4-amino-3-bromobenzoate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins . These interactions lead to changes in the expression of specific genes, ultimately influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-amino-3-bromobenzoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. For instance, ethyl 4-amino-3-bromobenzoate may degrade into other products over time, which can have different biochemical properties and effects . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, depending on its stability and degradation rate.
Dosage Effects in Animal Models
The effects of ethyl 4-amino-3-bromobenzoate vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and physiological functions. Toxicity studies have shown that high doses of ethyl 4-amino-3-bromobenzoate can lead to adverse effects such as organ damage and metabolic disturbances.
Metabolic Pathways
Ethyl 4-amino-3-bromobenzoate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by esterases to produce 4-amino-3-bromobenzoic acid and ethanol, which are further processed by other metabolic enzymes . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and function.
Transport and Distribution
Within cells and tissues, ethyl 4-amino-3-bromobenzoate is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of ethyl 4-amino-3-bromobenzoate are crucial for its biochemical effects, as they influence its availability and interactions with target biomolecules.
Subcellular Localization
The subcellular localization of ethyl 4-amino-3-bromobenzoate affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that ethyl 4-amino-3-bromobenzoate interacts with the appropriate biomolecules, exerting its effects on cellular processes and functions.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 4-amino-3-bromobenzoate can be synthesized through a bromination reaction of ethyl 4-aminobenzoate. The process involves the addition of bromine to a solution of ethyl 4-aminobenzoate in dichloromethane at a low temperature (around -10°C). The reaction mixture is then stirred, and the product is isolated by crystallization .
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 4-amino-3-bromobenzoate follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: Ethyl 4-amino-3-bromobenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted benzoates.
Oxidation Products: Nitro derivatives of the original compound.
Reduction Products: Primary amines derived from the reduction of the amino group.
相似化合物的比较
Ethyl 4-amino-3-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-amino-3-iodobenzoate: Contains an iodine atom instead of bromine.
Ethyl 4-amino-3-fluorobenzoate: Contains a fluorine atom instead of bromine.
Uniqueness: Ethyl 4-amino-3-bromobenzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological molecules.
属性
IUPAC Name |
ethyl 4-amino-3-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGUJGZZMMKQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287598 | |
| Record name | ethyl 4-amino-3-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7149-03-3 | |
| Record name | 7149-03-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-amino-3-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-amino-3-bromobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Isobutyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1295847.png)







